

Technical Support Center: Suzetrigine (VX-548)

Clinical Trials

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Compound of Interest

Compound Name: Suzetrigine

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of **Suzetrigine** (VX-548), a selective NaV1.8 inhibitor for the treatment of moderate-to-severe acute pain.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Suzetrigine**?

Suzetrigine is a first-in-class, oral, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 channels are predominantly expressed in peripheral sensory neurons, including dorsal root ganglion neurons, which are responsible for transmitting pain signals.[1][2] By selectively blocking these channels, **Suzetrigine** impedes the transmission of pain signals to the spinal cord and brain.[2] This peripheral mechanism of action avoids the central nervous system effects associated with opioids, thereby reducing the potential for addiction.[1][4]

Q2: What are the key efficacy endpoints used in **Suzetrigine** acute pain clinical trials?

The primary efficacy endpoint in the Phase 3 trials for acute pain (following abdominoplasty and bunionectomy) was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as compared to placebo.[1][5] This is a standard measure in analgesic trials that captures both the magnitude and duration of pain relief. A key secondary endpoint was the comparison of SPID48 for **Suzetrigine** versus an active comparator, hydrocodone

bitartrate/acetaminophen (HB/APAP).[1][6] Another important secondary endpoint was the time to meaningful pain relief, defined as a reduction of at least 2 points on the Numeric Pain Rating Scale (NPRS).[1][6]

Q3: What is the approved dosing regimen for **Suzetrigine** in acute pain?

The approved dosing for **Suzetrigine** (brand name: Journavx) for moderate-to-severe acute pain in adults is an initial loading dose of 100 mg (two 50 mg tablets), followed by a maintenance dose of 50 mg every 12 hours.[7][8] The initial dose should be taken on an empty stomach.[7][8]

Q4: What are the common adverse events associated with **Suzetrigine**?

In the Phase 3 acute pain trials, **Suzetrigine** was generally well-tolerated.[6][9] The most common adverse reactions reported more frequently than placebo were pruritus (itching), muscle spasms, increased blood creatine phosphokinase, and rash.[10] Headache and constipation have also been noted as common adverse events.[11] The overall incidence of adverse events for **Suzetrigine** was comparable to or lower than that of both placebo and the active comparator (hydrocodone/acetaminophen).[6][9]

Q5: Has **Suzetrigine** been studied in patient populations other than acute postsurgical pain?

Yes, beyond the successful Phase 3 trials in acute pain following abdominoplasty and bunionectomy, **Suzetrigine** has been investigated in other pain conditions. A Phase 2 study was conducted in patients with painful diabetic peripheral neuropathy (DPN), which showed positive results, and a Phase 3 program for DPN is planned.[12] Another Phase 2 study evaluated **Suzetrigine** in patients with painful lumbosacral radiculopathy (LSR), a type of chronic neuropathic pain.[13][14][15][16][17][18][19][20][21]

Troubleshooting Guides

Challenge 1: High Placebo Response in Neuropathic Pain Trials

A significant challenge observed, particularly in the Phase 2 trial of **Suzetrigine** for lumbosacral radiculopathy (LSR), was a high placebo response, where patients in the placebo group showed a meaningful reduction in pain scores, making it difficult to demonstrate a clear

separation between the drug and placebo.[13][15][16][17][18][19][20] This is a recognized issue in pain clinical trials.[13][17]

Troubleshooting Strategies:

- **Refined Trial Design:** For future studies, consider innovative trial designs to better control for the placebo effect.[13][15][20] This could include adaptive trial designs or enrichment strategies to identify and exclude high placebo responders during a run-in period.
- **Site and Investigator Training:** Post-hoc analyses of the LSR trial revealed variability in the placebo response across different study sites.[13][15][17] Implementing standardized training for all site personnel on how to interact with patients in a neutral manner and avoid creating expectations can help minimize this variability.
- **Patient Education:** Educate patients about the nature of clinical trials, the possibility of receiving a placebo, and the importance of accurate pain reporting. This can help manage patient expectations.
- **Objective Endpoints:** Where possible, incorporate more objective functional endpoints in addition to subjective patient-reported pain scores.

Challenge 2: Ensuring Accurate and Consistent Patient-Reported Outcome (PRO) Data

The primary endpoint in **Suzetrigine** trials relies on the Numeric Pain Rating Scale (NPRS), a subjective measure. Variability in how patients interpret and report their pain can introduce noise into the data.

Troubleshooting Strategies:

- **Standardized Patient Instructions:** Provide all patients with clear, standardized instructions on how to use the NPRS. The scale typically ranges from 0 ("no pain") to 10 ("worst possible pain").[13][22] Instructions should clarify that they are to rate their current pain intensity at specific time points.
- **Regular Training for Study Staff:** Ensure that all clinical staff are trained to administer the NPRS in a consistent manner, without leading questions or introducing bias.

- **Electronic Diaries:** Utilize electronic patient diaries to collect PRO data in real-time. This can improve compliance and reduce recall bias compared to paper diaries.
- **Data Monitoring:** Regularly monitor incoming PRO data for inconsistencies or patterns that might suggest a misunderstanding of the rating scale or other issues at a particular site.

Challenge 3: Managing Rescue Medication Use

In the **Suzetrigine** acute pain trials, patients were permitted to use rescue medication (ibuprofen) for breakthrough pain.[\[1\]](#)[\[23\]](#) The use of rescue medication can confound the assessment of the investigational drug's efficacy.

Troubleshooting Strategies:

- **Standardized Rescue Medication Protocol:** The Phase 3 trials for acute pain had a clear protocol for rescue medication, allowing 400 mg of oral ibuprofen every 6 hours as needed. [\[1\]](#) A standardized protocol is crucial.
- **Data Imputation Methods:** The statistical analysis plan should prespecify how pain scores will be handled after the use of rescue medication. In the **Suzetrigine** trials, a method of carrying forward the pre-rescue pain score for a defined period was used.[\[10\]](#)
- **Patient Guidance:** Patients should be given clear instructions on when and how to request rescue medication. In the **Suzetrigine** trials, patients were encouraged to wait 90 minutes after the initial dose of the study drug before requesting rescue medication.[\[1\]](#)
- **Analyze Rescue Medication Use as an Endpoint:** The frequency and total dose of rescue medication used can be a valuable secondary endpoint to assess the efficacy of the study drug.

Data Presentation

Table 1: Summary of Efficacy Results from Phase 3 Acute Pain Trials (Abdominoplasty & Bunionectomy)

Endpoint	Abdominoplasty Trial	Bunionectomy Trial
Primary Endpoint: SPID48 vs. Placebo (LS Mean Difference)	48.4 (95% CI: 33.6, 63.1; P<0.0001)[1][6]	29.3 (95% CI: 14.0, 44.6; P=0.0002)[1][6]
Key Secondary Endpoint: SPID48 vs. HB/APAP	Not met (did not demonstrate superiority)[1][6][9]	Not met (did not demonstrate superiority)[1][6][9]
Time to Meaningful Pain Relief (≥2-point NPRS reduction) vs. Placebo (Median Time)	Suzetrigine: 2 hours, Placebo: 8 hours (Nominal P<0.0001)	Suzetrigine: 4 hours, Placebo: 8 hours (Nominal P=0.0016)

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS Mean: Least Squares Mean. CI: Confidence Interval. HB/APAP: Hydrocodone bitartrate/acetaminophen.

Table 2: Overview of Safety Profile from Pooled Phase 3 Acute Pain Trials

Adverse Event Category	Suzetrigine	Placebo	HB/APAP
Incidence of Any Adverse Events (Abdominoplasty)	50.0% [6]	56.3% [6]	60.7% [6]
Incidence of Any Adverse Events (Bunionectomy)	31.0% [6]	35.2% [6]	41.8% [6]
Common Adverse Reactions (≥1% and > Placebo)	Pruritus, muscle spasms, increased blood creatine phosphokinase, rash [10]		
Discontinuation due to Adverse Events	0.6% [10]	0.2% [10]	0.6% [10]
Serious Adverse Events Related to Study Drug	None reported [6]		

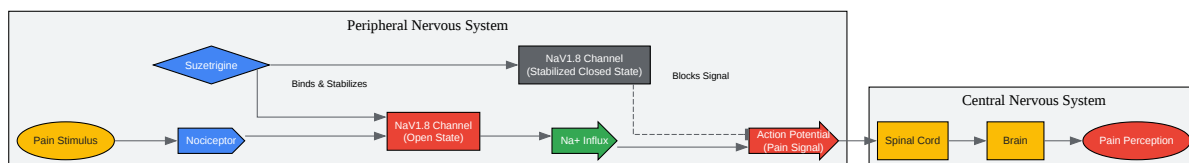
HB/APAP: Hydrocodone bitartrate/acetaminophen.

Experimental Protocols

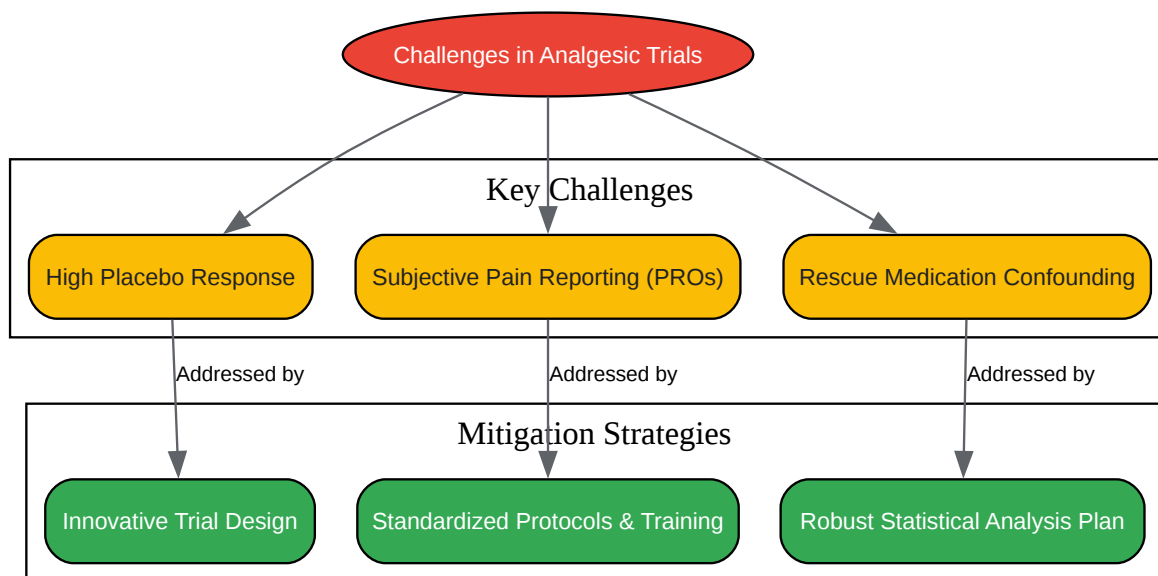
Protocol: Phase 3 Acute Pain Trials (Abdominoplasty and Bunionectomy)

- Study Design: Randomized, double-blind, placebo- and active-controlled.[1]
- Patient Population: Adults (18-80 years) with moderate-to-severe acute pain (NPRS ≥ 4) following either a full abdominoplasty or a bunionectomy.[1][24]
- Treatment Arms:
 - **Suzetrigine**: 100 mg loading dose, then 50 mg every 12 hours.[1]
 - Placebo.[1]
 - Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[1]
- Treatment Duration: 48 hours.[1]
- Primary Endpoint Assessment: Pain intensity was assessed using the 11-point NPRS at 19 scheduled time points over the 48-hour treatment period.[1] The SPID48 was calculated from these assessments.[1]
- Rescue Medication: 400 mg oral ibuprofen every 6 hours as needed for pain relief.[1]

Mandatory Visualizations







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